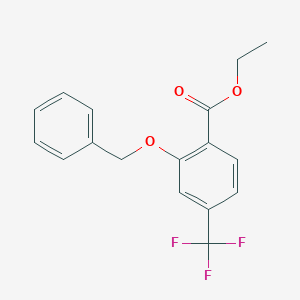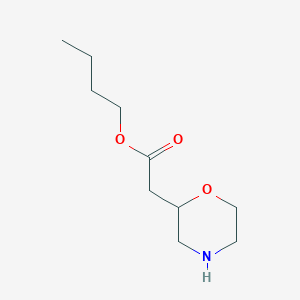
Butyl 2-(morpholin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-(morpholin-2-yl)acetate is a chemical compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . It is a morpholine derivative, which means it contains a morpholine ring, a six-membered ring with both nitrogen and oxygen atoms. This compound is used primarily in research and has various applications in chemistry and biology.
Méthodes De Préparation
The synthesis of butyl 2-(morpholin-2-yl)acetate typically involves the reaction of morpholine derivatives with butyl acetate. One common method includes the coupling of amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . Industrial production methods may involve similar steps but are optimized for larger scale production and higher yields.
Analyse Des Réactions Chimiques
Butyl 2-(morpholin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Butyl 2-(morpholin-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a reagent in biochemical assays.
Industry: It is used in the production of polymers and other industrial chemicals
Mécanisme D'action
The mechanism of action of butyl 2-(morpholin-2-yl)acetate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Butyl 2-(morpholin-2-yl)acetate can be compared with other morpholine derivatives, such as:
Ethyl 2-(morpholin-2-yl)acetate: Similar in structure but with an ethyl group instead of a butyl group.
Methyl 2-(morpholin-2-yl)acetate: Similar in structure but with a methyl group instead of a butyl group.
Propyl 2-(morpholin-2-yl)acetate: Similar in structure but with a propyl group instead of a butyl group.
These compounds share similar chemical properties but differ in their physical properties and specific applications.
Propriétés
Formule moléculaire |
C10H19NO3 |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
butyl 2-morpholin-2-ylacetate |
InChI |
InChI=1S/C10H19NO3/c1-2-3-5-14-10(12)7-9-8-11-4-6-13-9/h9,11H,2-8H2,1H3 |
Clé InChI |
CTJLXXCDHJOYDV-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CC1CNCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


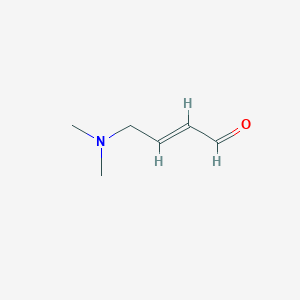
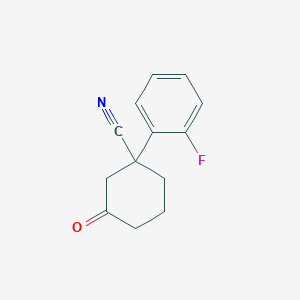

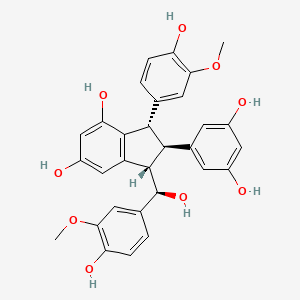
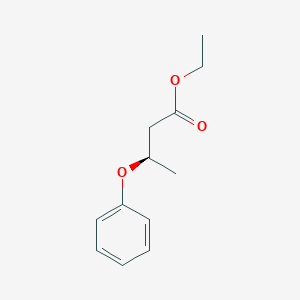

![Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate dihydrochloride](/img/structure/B13086361.png)
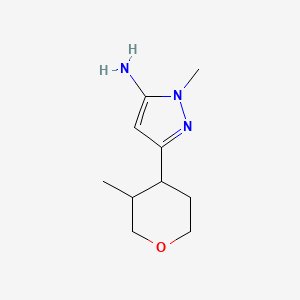
![2-([(Tert-butoxy)carbonyl]amino)-4-methoxypentanoic acid](/img/structure/B13086366.png)
